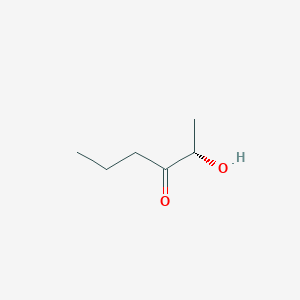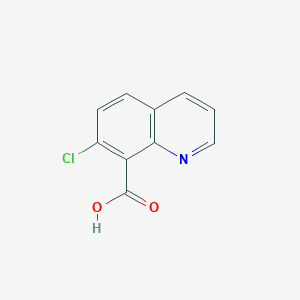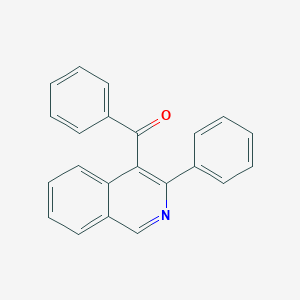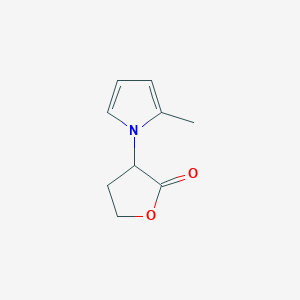
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one, also known as MPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPF is a heterocyclic compound that contains a pyrrole ring and a dihydrofuran ring. This compound is synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one is not fully understood. However, studies have shown that 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has a high electron affinity and can act as an electron acceptor in organic semiconductors. This property makes 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one an ideal candidate for the fabrication of organic electronic devices.
Biochemical And Physiological Effects
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has also been studied for its potential biochemical and physiological effects. Studies have shown that 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can inhibit the growth of cancer cells by inducing apoptosis. 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in lab experiments is its high purity and high yield. 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be synthesized using various methods, and the synthesis can be optimized to yield high purity and high yield of the compound. However, one of the limitations of using 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in lab experiments is its potential toxicity. Studies have shown that 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be toxic to cells at high concentrations.
Future Directions
There are several future directions for the study of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one. One potential direction is the development of new synthetic methods for the synthesis of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one and its derivatives. Another direction is the study of the potential applications of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one in the field of organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one and its potential biochemical and physiological effects.
Synthesis Methods
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one can be synthesized using various methods, including the reaction of 2-acetylfuran with 2-methylpyrrole in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-methylpyrrole with maleic anhydride, followed by the reduction of the resulting adduct. The synthesis of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been extensively studied for its potential applications in various fields. One of the most significant applications of 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one is in the field of organic electronics. 3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
properties
CAS RN |
151645-42-0 |
|---|---|
Product Name |
3-(2-Methyl-1H-pyrrol-1-yl)dihydrofuran-2(3H)-one |
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(2-methylpyrrol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-5-10(7)8-4-6-12-9(8)11/h2-3,5,8H,4,6H2,1H3 |
InChI Key |
CEKBLMYSGAMWGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN1C2CCOC2=O |
Canonical SMILES |
CC1=CC=CN1C2CCOC2=O |
synonyms |
2(3H)-Furanone,dihydro-3-(2-methyl-1H-pyrrol-1-yl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



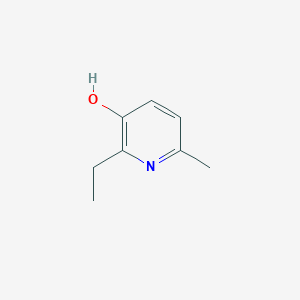
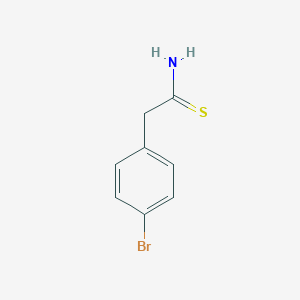
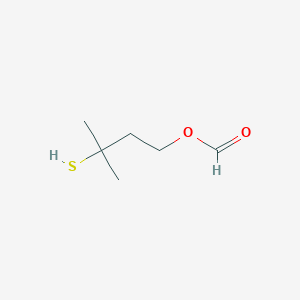
![Methyl 2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B133600.png)
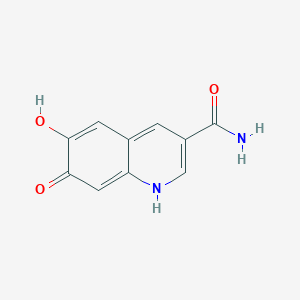
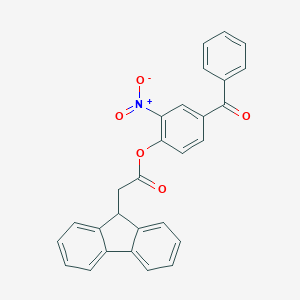
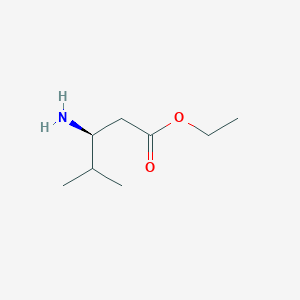
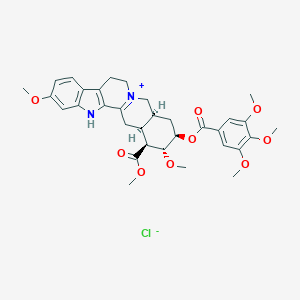
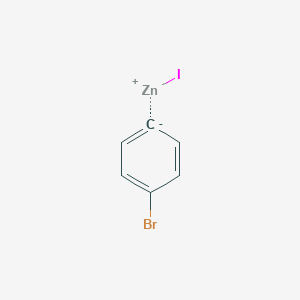
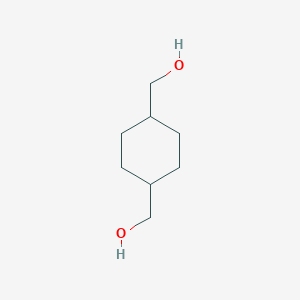
![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)
